molecular formula C16H20O3 B14307237 Ethyl 4'-methoxy-1,2,3,6-tetrahydro[1,1'-biphenyl]-4-carboxylate CAS No. 113825-40-4

Ethyl 4'-methoxy-1,2,3,6-tetrahydro[1,1'-biphenyl]-4-carboxylate

Cat. No.: B14307237
CAS No.: 113825-40-4
M. Wt: 260.33 g/mol
InChI Key: WQDUDFIWPRYPLV-UHFFFAOYSA-N
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Description

Ethyl 4’-methoxy-1,2,3,6-tetrahydro[1,1’-biphenyl]-4-carboxylate is an organic compound with a complex structure that includes a biphenyl core, a methoxy group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4’-methoxy-1,2,3,6-tetrahydro[1,1’-biphenyl]-4-carboxylate typically involves multiple steps, starting from simpler aromatic compounds. One common method includes the following steps:

    Formation of the Biphenyl Core: This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

    Reduction: The biphenyl core is then partially reduced to form the tetrahydro derivative.

    Esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester.

    Methoxylation: Finally, a methoxy group is introduced through a methylation reaction using a suitable methylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4’-methoxy-1,2,3,6-tetrahydro[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Further reduction can lead to fully hydrogenated biphenyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the biphenyl core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Ethyl 4’-methoxy-1,2,3,6-tetrahydro[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 4’-methoxy-1,2,3,6-tetrahydro[1,1’-biphenyl]-4-carboxylate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological processes. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1,2,3,4-tetrahydro-1-isoquinolinecarboxylate: Similar in structure but with an isoquinoline core.

    Naphthalene, 1,2,3,4-tetrahydro-: A related compound with a naphthalene core.

    1,1’-Biphenyl, 3-methyl-: A biphenyl derivative with a methyl group.

Uniqueness

Ethyl 4’-methoxy-1,2,3,6-tetrahydro[1,1’-biphenyl]-4-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or versatile.

Properties

CAS No.

113825-40-4

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

ethyl 4-(4-methoxyphenyl)cyclohexene-1-carboxylate

InChI

InChI=1S/C16H20O3/c1-3-19-16(17)14-6-4-12(5-7-14)13-8-10-15(18-2)11-9-13/h6,8-12H,3-5,7H2,1-2H3

InChI Key

WQDUDFIWPRYPLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CCC(CC1)C2=CC=C(C=C2)OC

Origin of Product

United States

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